N-(4-(dimethylamino)but-2-yn-1-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide

Lipophilicity Drug-likeness Physicochemical profiling

N-(4-(dimethylamino)but-2-yn-1-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide (CAS 1396849-79-8) is a synthetic small molecule belonging to the benzo[c][1,2,5]thiadiazole-5-carboxamide class. Its structure features a benzothiadiazole core linked via a carboxamide to a dimethylamino-butynyl side chain, endowing it with distinct physicochemical properties.

Molecular Formula C13H14N4OS
Molecular Weight 274.34
CAS No. 1396849-79-8
Cat. No. B2598685
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-(dimethylamino)but-2-yn-1-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide
CAS1396849-79-8
Molecular FormulaC13H14N4OS
Molecular Weight274.34
Structural Identifiers
SMILESCN(C)CC#CCNC(=O)C1=CC2=NSN=C2C=C1
InChIInChI=1S/C13H14N4OS/c1-17(2)8-4-3-7-14-13(18)10-5-6-11-12(9-10)16-19-15-11/h5-6,9H,7-8H2,1-2H3,(H,14,18)
InChIKeyYPAILPOJYHFNPP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(4-(dimethylamino)but-2-yn-1-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide (CAS 1396849-79-8): Procurement-Relevant Identity and Class Context


N-(4-(dimethylamino)but-2-yn-1-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide (CAS 1396849-79-8) is a synthetic small molecule belonging to the benzo[c][1,2,5]thiadiazole-5-carboxamide class [1]. Its structure features a benzothiadiazole core linked via a carboxamide to a dimethylamino-butynyl side chain, endowing it with distinct physicochemical properties [1]. The compound is listed in PubChem (CID 71792420) with a molecular weight of 274.34 g/mol and a computed XLogP3-AA of 1.2 [1]. It is primarily utilized as a research tool in early-stage drug discovery and chemical biology, with its core scaffold appearing in known kinase and BMI-1 inhibitors .

Why Analogs of N-(4-(dimethylamino)but-2-yn-1-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide Cannot Be Assumed Interchangeable in Research Procurement


Within the benzothiadiazole-5-carboxamide class, minor structural variations drastically alter target engagement profiles. For example, the close analog N-(pyridin-4-ylmethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide (PTC-209) is a potent and selective BMI-1 inhibitor (IC50 0.5 µM in HEK293T cells) , while other analogs with different side chains exhibit activity against kinase targets like JNK [1]. The dimethylamino-butynyl tail of the target compound introduces a unique combination of basicity and alkyne rigidity not present in PTC-209 or simple alkyl/aryl analogs, which directly impacts solubility, membrane permeability, and binding pocket interactions. Substituting this compound with a generic analog without verified target-specific data risks invalidating experimental results due to off-target effects or complete loss of on-target activity [1].

Verifiable Differentiation Evidence for N-(4-(dimethylamino)but-2-yn-1-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide


Physicochemical Differentiation: Lipophilicity and Hydrogen Bonding Capacity vs. PTC-209

The target compound exhibits a computed XLogP3-AA of 1.2, indicating moderate lipophilicity, compared to PTC-209 (N-(pyridin-4-ylmethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide), which has a higher molecular weight (495.19 vs 274.34 g/mol) and different hydrogen bonding profile [1][2]. This difference is critical for membrane permeability and solubility, directly influencing in vitro assay performance.

Lipophilicity Drug-likeness Physicochemical profiling

Side Chain Rigidity and Basicity: Impact on Target Binding Conformation vs. Flexible Alkyl Amines

The but-2-yn-1-yl linker in the target compound is a rigid, linear spacer containing a triple bond, whereas many analogs use flexible alkyl or benzyl linkers (e.g., the '-ethyl-' linker in N-(2-(dimethylamino)-2-(naphthalen-1-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide) [1]. This rigidity pre-organizes the terminal dimethylamino group for potential ionic interactions, reducing the entropic penalty upon binding compared to flexible analogs [2].

Conformational restriction Target engagement Structure-activity relationship

Critical Gap: No Publicly Available Target-Specific Activity Data for Direct Comparator Selection

As of May 2026, a search of PubChem, BindingDB, ChEMBL, and major patent databases yields no publicly disclosed IC50, Ki, or Kd values for N-(4-(dimethylamino)but-2-yn-1-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide against any specific protein target [1]. This contrasts sharply with analogs like PTC-209, which have well-characterized inhibitory activity against BMI-1 . Without such data, any claim of superior potency or selectivity versus a comparator cannot be substantiated.

Data availability Procurement risk Target validation

Procurement-Matched Use Cases for N-(4-(dimethylamino)but-2-yn-1-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide Based on Differential Evidence


Exploratory Phenotypic Screening for Epigenetic or Kinase Targets

Given its structural relation to the benzothiadiazole carboxamide class, which includes BMI-1 and JNK inhibitors, this compound is suitable for inclusion in diversity-oriented or targeted phenotypic screening libraries. Its unexplored target profile makes it a valuable probe for identifying novel mechanisms of action, particularly in cancer or inflammatory disease models, where the rigid alkyne linker may confer a unique binding mode [1].

In Vitro Selectivity Profiling Against Closely Related Analog PTC-209

A side-by-side comparison with PTC-209 in a panel of epigenetic targets (BMI-1, HDACs, etc.) can validate whether the dimethylamino-butynyl modification redirects target engagement. This scenario leverages the physicochemical differentiation (lower lipophilicity, different H-bond profile) to explore selectivity mechanisms .

Chemical Biology Probe for Alkyne-Rich Biological Environments

The terminal alkyne within the but-2-yn-1-yl side chain is a classic handle for copper-catalyzed click chemistry (CuAAC). This compound can be used as a scaffold for designing biorthogonal probes, enabling target pull-down or imaging studies after functionalization, a capability absent in common saturated-alkyl analogs [2].

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